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Compound of Interest

Compound Name: EPZ-719

Cat. No.: B10831913 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the dosing, administration, and

observed efficacy of EPZ-719, a selective inhibitor of the histone methyltransferase SETD2, in

preclinical mouse models of multiple myeloma. The following protocols and data are intended

to guide researchers in designing and executing in vivo studies with this compound.

Introduction
EPZ-719 is a potent and selective, orally bioavailable small molecule inhibitor of SETD2.

SETD2 is the sole methyltransferase responsible for the trimethylation of histone H3 at lysine

36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair,

and RNA splicing. In certain cancers, such as multiple myeloma with a t(4;14) translocation, the

dysregulation of histone methylation pathways, including the one involving SETD2, is a key

driver of oncogenesis. EPZ-719 was developed to probe the therapeutic potential of SETD2

inhibition in these contexts.

Signaling Pathway of SETD2
The diagram below illustrates the central role of SETD2 in the histone methylation cascade and

its inhibition by EPZ-719.
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Caption: SETD2-mediated H3K36 trimethylation and its inhibition by EPZ-719.

Quantitative Data
The following tables summarize the pharmacokinetic and in vivo efficacy data for EPZ-719 in

mouse models.

Table 1: Pharmacokinetic Parameters of EPZ-719 in
Mice[1]
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Parameter Value
Administration
Route

Dose (mg/kg) Formulation

Oral Absorption High Oral 10
0.5% CMC /

0.1% Tween80

In Vivo

Clearance
Relatively High Oral 10

0.5% CMC /

0.1% Tween80

Fraction

Absorbed (Fa)
0.6 Oral 10

0.5% CMC /

0.1% Tween80

Table 2: In Vivo Efficacy of EPZ-719 in Multiple Myeloma
Xenograft Models[2]

Mouse Model
Genetic
Background

Maximum Tumor
Growth Inhibition
(TGI)

Notes

Myeloma Xenograft t(4;14) mutation Up to 95%

Tumor regressions

observed at the three

highest doses tested.

Myeloma Xenograft
Without t(4;14)

mutation (Model 1)
79%

Efficacy observed at a

high dose.

Myeloma Xenograft
Without t(4;14)

mutation (Model 2)
92%

Efficacy observed at a

high dose.

Experimental Protocols
Protocol 1: Formulation of EPZ-719 for Oral
Administration
This protocol provides two options for formulating EPZ-719 for in vivo studies.

Option A: Carboxymethylcellulose (CMC)-based Formulation[1]
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Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in

sterile water.

Weigh the required amount of EPZ-719 powder.

Create a slurry by adding a small amount of the vehicle to the EPZ-719 powder and mixing

thoroughly.

Gradually add the remaining vehicle to the slurry while continuously stirring or vortexing until

a homogenous suspension is achieved.

The final formulation should be prepared fresh daily before administration.

Option B: Alternative Formulations for Solubility Enhancement

For potentially improved solubility, the following formulations can be considered. It is

recommended to first prepare a clear stock solution in DMSO.

PEG300/Tween-80/Saline:

Prepare a stock solution of EPZ-719 in DMSO (e.g., 12.5 mg/mL).

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of

PEG300 and mix.

Add 50 µL of Tween-80 and mix.

Add 450 µL of saline to reach the final volume of 1 mL.

SBE-β-CD in Saline:

Prepare a stock solution of EPZ-719 in DMSO (e.g., 125 mg/mL).

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a

20% SBE-β-CD solution in saline and mix.
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Protocol 2: In Vivo Efficacy Study in a Multiple Myeloma
Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EPZ-719 in

a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

Culture a human multiple myeloma cell line (e.g., KMS-11, which has a t(4;14) translocation)
under standard conditions.
Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of
medium and Matrigel.
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of
immunocompromised mice (e.g., NOD/SCID or NSG).

2. Tumor Growth Monitoring and Treatment Initiation:

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into
treatment and vehicle control groups.

3. Dosing and Administration:

Administer EPZ-719 or the vehicle control orally (p.o.) according to the desired dosing
schedule (e.g., once or twice daily).
The dose levels should be determined based on preliminary tolerability and pharmacokinetic
studies. Based on the reported high efficacy, a dose-response study would be appropriate.
Continue treatment for a specified duration (e.g., 21-28 days).

4. Efficacy and Pharmacodynamic Assessment:

Continue to monitor tumor volume and body weight throughout the study.
At the end of the study, or at specified time points, tumors can be harvested for
pharmacodynamic analysis.
To assess target engagement, measure the levels of H3K36me3 in tumor tissue lysates via
Western blotting or immunohistochemistry. A reduction in H3K36me3 levels in the EPZ-719-
treated group compared to the vehicle group would indicate target inhibition.
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Experimental Workflow
The following diagram provides a visual representation of a typical in vivo efficacy study

workflow.
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Caption: A generalized workflow for an in vivo xenograft study with EPZ-719.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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